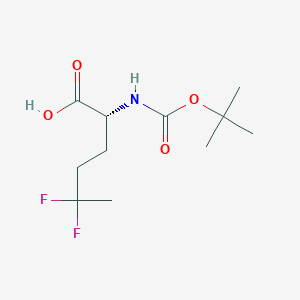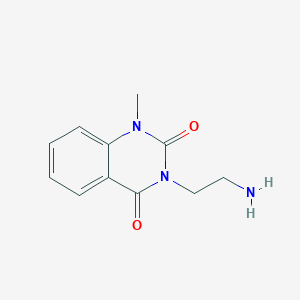
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is a quinazoline derivative with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an aminoethyl group at the third position and a methyl group at the first position of the quinazoline ring contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dioxoquinazoline, which can be obtained through the cyclization of anthranilic acid derivatives with formamide.
Aminoethylation: The introduction of the aminoethyl group is achieved by reacting 2,4-dioxoquinazoline with ethylenediamine under controlled conditions. This step requires careful temperature and pH control to ensure the desired product is obtained.
Methylation: The final step involves the methylation of the quinazoline ring at the first position. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Quinazoline-2,4-dione derivatives with various functional groups.
Reduction: Reduced quinazoline derivatives with altered electronic properties.
Substitution: Substituted quinazoline derivatives with diverse chemical functionalities.
科学的研究の応用
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on cellular pathways and its potential as a drug candidate for treating diseases such as cancer and neurological disorders.
Biochemistry: Research explores its role in enzyme inhibition and receptor modulation.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinazoline-based compounds with industrial relevance.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group, known for its role as a neurotransmitter and its biological activities.
Serotonin: A neurotransmitter with a similar structure, involved in regulating mood, appetite, and sleep.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. The presence of the quinazoline ring allows for different modes of interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,6-7,12H2,1H3 |
InChIキー |
BYCHQUAWUGLUTB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


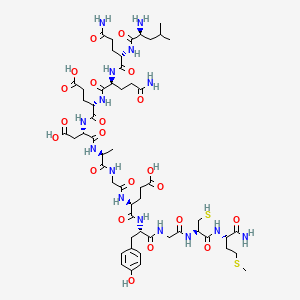
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)

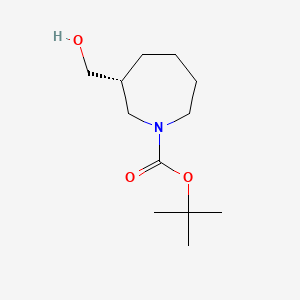
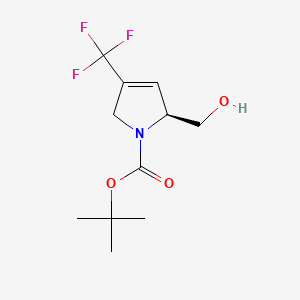
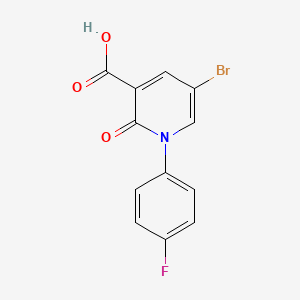
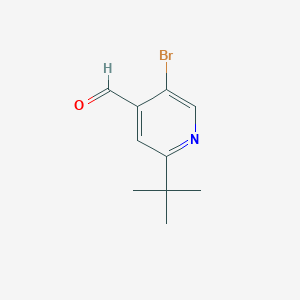
![1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone](/img/structure/B13913242.png)

